2-Amino-pyridine-3-carbaldehyde oxime hydrochloride

描述

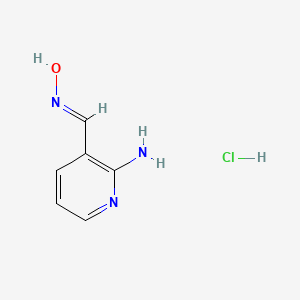

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various scientific research applications.

属性

CAS 编号 |

653584-65-7 |

|---|---|

分子式 |

C6H8ClN3O |

分子量 |

173.60 g/mol |

IUPAC 名称 |

(NZ)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H/b9-4-; |

InChI 键 |

DGNBEVBYMQDDDO-WONROIIJSA-N |

SMILES |

C1=CC(=C(N=C1)N)C=NO.Cl |

手性 SMILES |

C1=CC(=C(N=C1)N)/C=N\O.Cl |

规范 SMILES |

C1=CC(=C(N=C1)N)C=NO.Cl |

同义词 |

A-6550 A6550 N-acetyl-3,7-dihydroxyphenoxazine |

产品来源 |

United States |

准备方法

Catalytic Hydrogenation of Pyridine Nitriles

The foundational step in synthesizing 2-amino-pyridine-3-carbaldehyde oxime hydrochloride is the hydrogenation of 2-amino-pyridine-3-carbonitrile to its corresponding aldehyde. As detailed in US Patent 3,274,206, this reaction occurs in an aqueous acid medium (e.g., hydrochloric or phosphoric acid) under controlled hydrogen pressure (≤50 psi) and mild temperatures (25–35°C). Palladium on carbon (5% Pd/C) serves as the catalyst, with a substrate-to-catalyst ratio of 20:1 by weight. The reaction proceeds via the Rosenmund reduction mechanism, where hydrogen selectively reduces the nitrile group to an aldehyde without over-reduction to the alcohol.

Key Reaction Parameters:

| Parameter | Value/Range |

|---|---|

| Temperature | 25–35°C |

| Hydrogen Pressure | 30–50 psi |

| Catalyst Loading | 5% Pd/C (1 g/0.2 mol) |

| Acid Concentration | 37% HCl (v/v) |

| Reaction Time | 2–4 hours |

Post-hydrogenation, the catalyst is recovered via filtration, and the filtrate is neutralized with ammonium hydroxide to precipitate the aldehyde intermediate.

Oximation of Pyridine Aldehydes

The aldehyde intermediate undergoes oximation with hydroxylamine hydrochloride to form the oxime. According to the patent, this step is conducted at 65–70°C in a slightly basic medium (pH 5.5), achieved by adding sodium carbonate. The reaction completes within 10 minutes, yielding the oxime as a crystalline solid after cooling to 10°C.

Oximation Conditions:

| Parameter | Value/Range |

|---|---|

| Temperature | 65–70°C |

| pH | 5.5 (adjusted with Na₂CO₃) |

| Reaction Time | 10 minutes |

| Yield | 68% (unoptimized) |

The oxime is isolated via filtration and recrystallized from water to achieve >95% purity.

Hydrochloride Salt Formation

The final step involves converting the oxime to its hydrochloride salt. While explicit details are sparse in the provided sources, standard practices involve treating the oxime with concentrated hydrochloric acid in an anhydrous solvent (e.g., ethanol or dichloromethane). The salt precipitates upon cooling and is purified via recrystallization.

Optimization Strategies for Scalability

Catalyst Reusability

The patent emphasizes the recyclability of the Pd/C catalyst. After filtration, the catalyst retains >90% activity for up to five cycles, provided it is washed with dilute acid (1M HCl) to remove organic residues.

Acid Medium Composition

Aqueous hydrochloric acid (37% w/w) is optimal for the hydrogenation step. Increasing the water content beyond a 1:1.85 acid-to-water ratio (v/v) reduces reaction rates due to dilution effects.

Temperature Control

Maintaining the hydrogenation temperature below 35°C prevents byproduct formation, such as the alcohol or amine derivatives.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) confirms ≥95% purity, with a retention time of 6.2 minutes under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water).

Applications and Derivatives

This compound serves as a precursor for metalloenzyme inhibitors and antiviral agents. Its chelating properties make it valuable in coordinating transition metals like copper and zinc for catalytic applications .

化学反应分析

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the oxime group to an amine group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is used in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.

作用机制

The mechanism of action of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .

相似化合物的比较

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can be compared with other similar compounds, such as:

- 2-Amino-5-iodo-pyridine-3-carbaldehyde

- 3-Amino-pyridine-4-carbaldehyde

- 2-Isopropoxy-pyridine-3-carbaldehyde

- 5-Chloro-pyridine-3-carbaldehyde

- 3-Methoxy-pyridine-2-carbaldehyde

- 5-Iodo-pyridine-3-carbaldehyde

- 4-Amino-pyridine-3-carboxaldehyde

These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of amino and oxime groups in this compound makes it particularly useful in specific research and industrial applications .

生物活性

2-Amino-pyridine-3-carbaldehyde oxime hydrochloride (APC) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, featuring a pyridine ring and an oxime functional group, suggests various applications in the fields of biochemistry and pharmacology. This article reviews the biological activity of APC, particularly its inhibitory effects on DNA polymerase, its implications in cancer research, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical formula for this compound is C₆H₈ClN₃O. It is characterized by the following features:

- Pyridine Ring : A six-membered aromatic ring containing nitrogen.

- Oxime Group : A functional group characterized by the formula R1R2C=NOH, which can participate in various chemical reactions.

APC primarily acts as an inhibitor of DNA polymerase, an enzyme essential for DNA replication and transcription. The mechanism involves:

- Binding to the Active Site : APC binds to the active site of DNA polymerase, obstructing the enzyme's ability to incorporate nucleotides into the growing DNA strand.

- Inhibition of PCR : Due to its inhibitory effects on DNA polymerase, APC has been explored as a potential inhibitor in polymerase chain reaction (PCR) techniques, which are critical for amplifying specific DNA sequences in molecular biology.

Anticancer Potential

Research has indicated that APC may possess anticancer properties. The following findings highlight its biological activity:

- Inhibition of Cell Proliferation : In vitro studies suggest that APC can inhibit cellular proliferation by disrupting DNA synthesis.

- Induction of Apoptosis : Preliminary studies have shown that APC may induce apoptosis in cancer cells, although detailed mechanisms remain to be fully elucidated.

Case Studies

-

DNA Polymerase Inhibition :

- A study demonstrated that APC effectively inhibits DNA polymerase activity in various cell lines, leading to reduced cell proliferation rates. The IC50 values for inhibition were found to be in the low micromolar range, indicating significant potency.

- Therapeutic Applications :

Comparative Analysis with Similar Compounds

A comparative analysis illustrates how APC stands against other similar compounds regarding biological activity:

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-Amino-pyridine-3-carbaldehyde oxime HCl | Low μM | Inhibits DNA polymerase |

| 2-Amino-5-iodo-pyridine-3-carbaldehyde | Moderate | Similar inhibition properties but with iodine |

| 3-Amino-pyridine-4-carbaldehyde | High μM | Different binding interactions |

Research Applications

APC has diverse applications across several fields:

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via oximation of 2-Amino-pyridine-3-carbaldehyde using hydroxylamine hydrochloride under acidic conditions. Key variables include solvent choice (e.g., ethanol or water for solubility), temperature (reflux at 80–100°C), and pH control to favor oxime formation. Post-reaction purification may involve recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol) .

- Optimization : Systematic testing of stoichiometric ratios (aldehyde:hydroxylamine hydrochloride = 1:1.2) and reaction time (4–12 hours) is advised. Monitor progress via TLC or HPLC.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to confirm the oxime (-CH=N-OH) and pyridine ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 189.05 for CHClNO) .

- IR Spectroscopy : Bands at 1640–1680 cm (C=N stretch) and 3200–3400 cm (N-H/O-H stretches) .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture .

- Safety : Use PPE (gloves, lab coat) and work in a fume hood due to potential respiratory irritation. Avoid contact with strong oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve low yields in the oxime formation step, and what mechanistic insights explain these challenges?

- Troubleshooting : Low yields may arise from competing side reactions (e.g., aldol condensation of the aldehyde). Mechanistic studies (e.g., DFT calculations) suggest that protonation of the aldehyde carbonyl enhances nucleophilic attack by hydroxylamine. Adjusting pH to ~4–5 (using HCl) and using polar aprotic solvents (e.g., DMSO) can improve reaction efficiency .

- Data Analysis : Compare kinetic data (reaction rates at varying pH/solvents) to identify optimal conditions. Quantify intermediates via LC-MS .

Q. What strategies are effective for incorporating this compound into metal-ligand complexes, and how do these complexes perform in catalytic applications?

- Coordination Chemistry : The oxime group (-N-OH) and pyridine nitrogen can act as bidentate ligands. Synthesize complexes with transition metals (e.g., Cu(II), Fe(III)) in ethanol/water under reflux. Characterize via UV-Vis (d-d transitions) and cyclic voltammetry .

- Catalytic Testing : Evaluate complexes in oxidation reactions (e.g., alkene epoxidation using HO). Compare turnover numbers (TON) and selectivity with control ligands .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., bacterial enzymes or kinase receptors). Focus on modifying the oxime group to improve hydrogen-bonding interactions .

- QSAR Models : Train models on existing pyridine-oxime derivatives to correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with antimicrobial activity .

Q. What experimental approaches validate the compound’s potential in agrochemical or pharmaceutical applications?

- Biological Assays :

- In Vitro : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays). Include positive controls (e.g., fluconazole for antifungals) .

- In Vivo : Evaluate toxicity (LD) and efficacy in animal models (e.g., plant pathogen infection studies for agrochemicals) .

- Data Interpretation : Use ANOVA to compare activity across derivatives. Address contradictions (e.g., high in vitro but low in vivo activity) by studying bioavailability or metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields or reaction pathways?

- Case Study : If one protocol reports 75% yield (ethanol, 8 hours) and another 50% (water, 6 hours), conduct controlled experiments to isolate variables (solvent, time). Characterize byproducts (e.g., via GC-MS) to identify side reactions. Cross-reference with mechanistic studies to confirm dominant pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。